molecular formula C8H6N2O3 B1525228 6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid CAS No. 1190315-92-4

6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Cat. No.: B1525228
CAS No.: 1190315-92-4
M. Wt: 178.14 g/mol
InChI Key: NMZPHXPUUQUBSH-UHFFFAOYSA-N
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Description

6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound featuring fused pyrrole and pyridine rings with a carboxylic acid group at position 3 and a hydroxy substituent at position 5. Pyrrolopyridine-carboxylic acids are widely used in organic synthesis as catalysts or ligands and serve as precursors for pharmaceuticals due to their versatile reactivity . Key physicochemical properties (predicted for analogs) include a molecular weight of ~162.15 g/mol, pKa ~2.41, and solubility in organic solvents like methanol or ethanol .

Properties

IUPAC Name

6-oxo-1,5-dihydropyrrolo[3,2-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-7-1-6-4(2-10-7)5(3-9-6)8(12)13/h1-3,9H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZPHXPUUQUBSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC1=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the palladium-catalyzed Larock indole synthesis, which is used to construct the functionalized indole unit. This is followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridine or pyrrole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at positions on the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the particular derivative and its intended application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical behavior of pyrrolopyridine-carboxylic acids is highly dependent on substituent type and position. Below is a comparative analysis of structurally related compounds:

Compound Name Substituent(s) Position Molecular Formula Key Properties/Applications Reference ID
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid Cl at C6 [3,2-c] C₈H₅ClN₂O₂ - Purity: 95%
- Used as a pharmaceutical intermediate
- Safety Requires precautions for handling (skin/eye irritation)
6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid OCH₃ at C6 [2,3-b] C₉H₈N₂O₃ - Molecular weight: 192.17
- Hazards: H315 (skin irritation), H319 (eye damage)
- Storage: Sealed, dry conditions
6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid CF₃ at C6 [3,2-c] C₉H₅F₃N₂O₂ - Increased lipophilicity due to CF₃ group
- Potential applications in drug discovery
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Cl at C5 [2,3-c] C₈H₅ClN₂O₂ - Synthetic yield: 71%
- Lower yield compared to unsubstituted analogs (95%) due to steric/electronic effects
Pyridine-3-carboxylic acid (Nicotinic acid) N/A (non-fused pyridine) N/A C₆H₅NO₂ - Neuroprotective effects in Parkinson’s models- Key role in NAD synthesis

Biological Activity

6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. Its molecular formula is C8H6N2O3C_8H_6N_2O_3. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research and other therapeutic applications.

The compound features both hydroxyl and carboxylic acid functional groups, enhancing its reactivity and biological properties. The synthesis typically involves multi-step organic reactions, including cyclization of appropriate precursors under specific conditions. Common methods include:

  • Cyclization of pyridine and pyrrole derivatives
  • Use of catalysts or specific reagents for reaction facilitation

Research indicates that this compound may interact with various biological targets, notably Fibroblast Growth Factor Receptors (FGFRs). Inhibition of FGFR signaling pathways is crucial as these receptors are implicated in cell proliferation and angiogenesis. Studies have shown that this compound can effectively inhibit FGFR activity, leading to reduced proliferation of breast cancer cells and inducing apoptosis.

Anticancer Activity

The compound has demonstrated promising anticancer properties. Notably, it has been reported to inhibit the growth of several cancer cell lines. For instance:

Cell Line IC50 Value (μM) Effect
MCF-70.12 - 0.21Moderate cytotoxicity
HeLaData not specifiedInhibitory effect on proliferation
SGC-7901Data not specifiedInhibitory effect on proliferation

In vitro studies suggest that the compound disrupts tubulin polymerization, which is critical for cell division, thereby exhibiting its cytotoxic effects against cancer cells.

Antimicrobial Activity

Preliminary evaluations have indicated that derivatives of this compound possess antimicrobial properties. These compounds have shown effectiveness against various pathogens, including:

  • Antiviral Activity: Effective against respiratory syncytial virus (RSV).
  • Antibacterial and Antifungal Activity: Active against several bacterial strains.

Case Studies

  • Inhibition of FGFRs:
    • A study demonstrated that this compound inhibited FGFR signaling in breast cancer models, leading to decreased tumor growth.
  • Antitumor Efficacy:
    • Another investigation assessed the compound's efficacy against ovarian cancer cells, revealing moderate cytotoxicity while maintaining limited toxicity toward noncancerous cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in substituents on the pyrrole or pyridine rings can enhance or diminish its activity:

Modification Effect on Activity
Hydroxyl group at position 6Increases reactivity and bioactivity
Alterations in carboxylic acidModulates interaction with biological targets

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Reactant of Route 2
6-Hydroxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

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